TBE 31

描述

属性

CAS 编号 |

936475-62-6 |

|---|---|

分子式 |

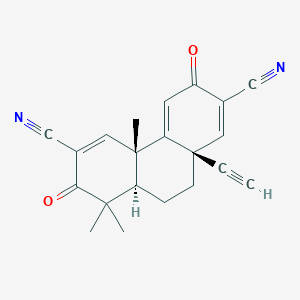

C21H18N2O2 |

分子量 |

330.4 g/mol |

IUPAC 名称 |

(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-9,10-dihydro-8aH-phenanthrene-2,6-dicarbonitrile |

InChI |

InChI=1S/C21H18N2O2/c1-5-21-7-6-16-19(2,3)18(25)14(12-23)9-20(16,4)17(21)8-15(24)13(10-21)11-22/h1,8-10,16H,6-7H2,2-4H3/t16-,20-,21-/m0/s1 |

InChI 键 |

ISZIRXMFUSQQOS-NDXORKPFSA-N |

SMILES |

CC1(C2CCC3(C=C(C(=O)C=C3C2(C=C(C1=O)C#N)C)C#N)C#C)C |

手性 SMILES |

C[C@]12C=C(C(=O)C([C@@H]1CC[C@@]3(C2=CC(=O)C(=C3)C#N)C#C)(C)C)C#N |

规范 SMILES |

CC1(C2CCC3(C=C(C(=O)C=C3C2(C=C(C1=O)C#N)C)C#N)C#C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydrophenanthrene-2,6-dicarbonitrile TBE 31 TBE-31 TBE31 cpd |

产品来源 |

United States |

Foundational & Exploratory

TBE-31: A Novel Actin-Binding Agent Inhibiting NSCLC Cell Migration - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of TBE-31, a novel acetylenic tricyclic bis(cyano enone), in non-small cell lung cancer (NSCLC). Preclinical evidence demonstrates that TBE-31 exerts its anti-migratory effects through direct binding to actin, leading to the inhibition of both linear and branched actin polymerization. This interference with cytoskeletal dynamics culminates in altered cell morphology and a significant reduction in cancer cell migration. Notably, the anti-migratory activity of TBE-31 appears to be independent of the transforming growth factor-beta (TGFβ) signaling pathway. This document provides a comprehensive summary of the key experimental findings, detailed protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Direct Actin Polymerization Inhibition

TBE-31 has been identified as a potent inhibitor of NSCLC cell migration.[1][2] Its primary mechanism of action involves the direct binding to actin, a critical component of the cellular cytoskeleton responsible for cell shape, motility, and invasion.[1][2] By interacting with actin, TBE-31 effectively disrupts the dynamic process of actin polymerization, which is essential for the formation of structures like stress fibers that drive cell movement.[1][2]

Key Findings from Preclinical Studies:

-

Direct Binding to Actin: Affinity precipitation assays using a biotinylated TBE-31 analog (TBE-56) followed by mass spectrometry identified actin as a primary binding partner.[2]

-

Inhibition of Actin Polymerization: In vitro studies have shown that TBE-31 inhibits both linear and branched actin polymerization.[1]

-

Disruption of Stress Fiber Formation: Treatment of NSCLC cells with TBE-31 leads to a significant reduction in the formation of actin stress fibers, particularly those induced during the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]

-

Inhibition of Cell Migration: TBE-31 demonstrates potent inhibition of both fibroblast and NSCLC tumor cell migration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on TBE-31.

| Parameter | Cell Type | IC50 Value | Reference |

| Inhibition of Cell Migration | Fibroblasts | 1.0 µmol/L | [1] |

| Inhibition of Cell Migration | Non-Small Cell Lung Tumor Cells | 2.5 µmol/L | [1] |

Table 1: Inhibitory Concentration (IC50) of TBE-31 on Cell Migration. This table quantifies the potency of TBE-31 in inhibiting the migration of different cell types.

Signaling Pathway Interactions

Current evidence suggests that TBE-31's mechanism of action is primarily focused on the direct modulation of the actin cytoskeleton. Interestingly, its activity appears to be independent of the TGFβ signaling pathway, a critical regulator of EMT and cell migration.

-

No Interference with TGFβ Signaling: Studies have shown that TBE-31 does not affect TGFβ-dependent signaling or the associated changes in E-cadherin and N-cadherin protein levels during EMT.[1][2] Specifically, TBE-31 did not alter the phosphorylation of Smad2, a key downstream effector of the TGFβ pathway.[2]

Figure 1: TBE-31's primary mechanism involves the direct inhibition of actin polymerization, leading to reduced stress fiber formation and cell migration. This action is independent of the TGFβ signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of TBE-31.

Affinity Precipitation of TBE-31 Binding Partners

This protocol was employed to identify the direct molecular targets of TBE-31.

Figure 2: Workflow for identifying protein targets of TBE-31 using affinity precipitation with a biotinylated analog.

Methodology:

-

Cell Lysis: Prepare lysates from the cells of interest (e.g., NSCLC cells).

-

Incubation: Incubate the cell lysates with either a biotinylated conjugate of TBE-31 (TBE-56) or DMSO as a negative control.[2]

-

Precipitation: Add NeutrAvidin beads to the lysates to pull down the biotinylated TBE-31 and any associated proteins.[2]

-

Protein Separation: Elute the bound proteins and separate them based on molecular weight using SDS-PAGE.[2]

-

Mass Spectrometry: Excise protein bands of interest and analyze them by mass spectrometry to identify the protein targets.[2]

Immunofluorescence Staining for Actin Stress Fibers

This protocol was used to visualize the effect of TBE-31 on the actin cytoskeleton.

Methodology:

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., A549) and treat with DMSO (control) or TBE-31 in the presence or absence of TGFβ for a specified time (e.g., 48 hours).[2]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).[2]

-

Staining:

-

Imaging: Visualize the stained cells using fluorescence microscopy to observe changes in stress fiber formation and cell morphology.[2]

Western Blotting for Signaling Pathway Proteins

This protocol was utilized to assess the impact of TBE-31 on specific signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with TBE-31 and/or other stimuli (e.g., TGFβ) for the desired duration, then lyse the cells to extract total protein.[2]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p-Smad2, Smad2, E-cadherin, N-cadherin, actin).[2]

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating TBE-31 in NSCLC patients. The current body of evidence is based on preclinical studies. Further investigation is required to determine the clinical potential and safety profile of TBE-31.

Conclusion

TBE-31 represents a promising preclinical candidate for the inhibition of NSCLC cell migration. Its unique mechanism of directly targeting actin polymerization, independent of the TGFβ signaling pathway, offers a novel therapeutic strategy to potentially combat metastasis. Further research, including in vivo efficacy and safety studies, is warranted to advance TBE-31 towards clinical development.

References

In-Depth Technical Guide: TBE-31 and its Direct Interaction with Actin

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBE-31, an acetylenic tricyclic bis(cyano enone), has emerged as a molecule of interest for its potent inhibitory effects on cancer cell migration.[1] This technical guide delves into the core mechanism of TBE-31's action: its direct binding to actin and the subsequent impact on actin polymerization and cellular processes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling context of this interaction.

Core Interaction: TBE-31 Directly Binds to Actin

Studies have conclusively demonstrated that TBE-31 exerts its biological effects through direct binding to actin.[1][2] This interaction has been identified as the primary mechanism by which TBE-31 inhibits the migration of non-small cell lung cancer cells.[1][2]

Quantitative Data Summary

While a specific dissociation constant (Kd) for the TBE-31-actin interaction is not yet publicly available, the functional consequences of this binding have been quantified. The inhibitory effects of TBE-31 on cell migration, a process heavily dependent on actin dynamics, have been determined.

| Cell Line | IC50 for Cell Migration Inhibition | Reference |

| Fibroblast | 1.0 µmol/L | [1] |

| Non-small cell lung tumor | 2.5 µmol/L | [1] |

Table 1: Inhibitory Concentration (IC50) of TBE-31 on Cell Migration.

Impact on Actin Dynamics

TBE-31's direct interaction with actin leads to a significant disruption of normal actin dynamics. Specifically, TBE-31 has been shown to inhibit both linear and branched actin polymerization in vitro.[1][2] This inhibition of polymerization is a key factor in its anti-migratory effects.

Experimental Evidence: Inhibition of Actin Polymerization

In vitro actin polymerization assays, utilizing pyrene-labeled actin, have demonstrated that TBE-31 effectively suppresses the formation of actin filaments.[2] This effect is crucial as the dynamic assembly and disassembly of the actin cytoskeleton are fundamental to cell motility.

Experimental Protocols

To facilitate further research into the TBE-31-actin interaction, this section provides detailed methodologies for key experiments.

Actin Pull-Down Assay

This assay is used to confirm the direct binding of TBE-31 to actin. A biotinylated version of TBE-31 is often utilized to "pull down" its binding partners from a cell lysate or with purified actin.

Materials:

-

Cell lysate or purified actin

-

Biotinylated TBE-31 (or a similar tagged version)

-

Streptavidin-coated beads (e.g., NeutrAvidin beads)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE apparatus and reagents

-

Western blot apparatus and reagents

-

Anti-actin antibody

Protocol:

-

Incubation: Incubate the cell lysate or purified actin with biotinylated TBE-31 for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Capture: Add streptavidin-coated beads to the mixture and incubate for an additional hour at 4°C to allow the biotin-streptavidin interaction to occur.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis using an anti-actin antibody to confirm the presence of actin in the pull-down fraction.

Experimental Workflow for Actin Pull-Down Assay

Workflow for the actin pull-down assay to confirm TBE-31 binding.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of TBE-31 on the rate and extent of actin polymerization by monitoring the fluorescence of pyrene-labeled actin.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

TBE-31 solution

-

Fluorometer

Protocol:

-

Preparation: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer on ice.

-

Incubation with TBE-31: Add TBE-31 or vehicle control (e.g., DMSO) to the actin mixture and incubate on ice for a short period (e.g., 15 minutes).

-

Initiation of Polymerization: Initiate polymerization by adding the polymerization buffer and transferring the mixture to the pre-warmed cuvette of the fluorometer (typically 37°C).

-

Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.

-

Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Workflow for Pyrene-Based Actin Polymerization Assay

Workflow for the in vitro actin polymerization assay using pyrene-labeled actin.

Signaling Pathways and Logical Relationships

The direct binding of TBE-31 to actin and subsequent inhibition of polymerization places it at a critical juncture in cellular signaling, particularly in pathways that regulate cell morphology and migration. While TBE-31 does not appear to interfere with TGFβ-dependent signaling, its effects on the actin cytoskeleton suggest a potential modulation of pathways governed by Rho family GTPases.

Logical Relationship of TBE-31 Action

Logical flow of TBE-31's inhibitory action on cell migration.

Hypothesized Signaling Intersection

The inhibition of both linear and branched actin polymerization by TBE-31 suggests it may interfere with the downstream effectors of key actin-regulating signaling pathways. Linear actin polymerization is often driven by formins, which are regulated by RhoA. Branched actin networks are primarily nucleated by the Arp2/3 complex, which is activated by WASp/WAVE proteins under the control of Cdc42 and Rac1, respectively. By directly binding to actin, TBE-31 could create a state of actin that is less favorable for incorporation into growing filaments by these nucleators, or it could sterically hinder the interaction of these regulatory proteins with the actin monomer or filament.

Hypothesized Signaling Pathway Affected by TBE-31

Hypothesized intersection of TBE-31 with actin regulatory signaling pathways.

Conclusion

TBE-31 represents a promising small molecule inhibitor of cell migration with a well-defined molecular target: actin. Its ability to directly bind to actin and inhibit polymerization provides a clear mechanism for its observed cellular effects. The detailed experimental protocols provided herein should empower researchers to further investigate the nuances of this interaction and explore its therapeutic potential. Future studies should focus on determining the precise binding site of TBE-31 on actin, quantifying the binding affinity, and elucidating the specific signaling pathways that are modulated as a consequence of this interaction. Such knowledge will be invaluable for the development of novel anti-cancer therapies targeting the actin cytoskeleton.

References

TBE-31: A Potent Activator of the Nrf2 Signaling Pathway – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBE-31, an acetylenic tricyclic bis(cyano enone), has emerged as a highly potent and orally active activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. TBE-31's mechanism of action involves the covalent but reversible modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[3][4] This interaction disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, leading to Nrf2 accumulation, nuclear translocation, and the transcriptional activation of a battery of cytoprotective genes.[4] This technical guide provides a comprehensive overview of TBE-31, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The Keap1-Nrf2 signaling pathway plays a pivotal role in maintaining cellular homeostasis by orchestrating the expression of numerous antioxidant and detoxification enzymes. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. However, in the presence of electrophilic or oxidative stressors, or small molecule activators like TBE-31, specific cysteine residues on Keap1 are modified, leading to a conformational change that abrogates its ability to bind to Nrf2. This allows Nrf2 to accumulate in the nucleus and activate the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

TBE-31 has demonstrated exceptional potency in activating this pathway, with a concentration for doubling of NQO1 (NAD(P)H:quinone oxidoreductase 1) specific activity (Dm value) of 1.1 nM.[1] Its efficacy has been demonstrated in various preclinical models, including studies on non-alcoholic steatohepatitis (NASH), cancer prevention, and inflammation-related depression.[2][5][6] This guide aims to provide researchers and drug development professionals with a detailed technical resource on TBE-31.

Mechanism of Action

TBE-31 is a Michael acceptor, containing two α,β-unsaturated cyano enone functionalities, which render it highly reactive towards nucleophilic sulfhydryl groups of cysteine residues on proteins.[2] The primary target of TBE-31 is Keap1.

-

Keap1 Modification: TBE-31 forms a reversible covalent adduct with specific cysteine residues on Keap1.[3][4] This modification disrupts the "hinge and latch" mechanism by which Keap1 binds to Nrf2.

-

Nrf2 Stabilization and Accumulation: The inhibition of Keap1-mediated degradation leads to the stabilization and accumulation of newly synthesized Nrf2 in the cytoplasm.

-

Nuclear Translocation and ARE Activation: Accumulated Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.

-

Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., NQO1, heme oxygenase-1 [HO-1]), glutathione biosynthesis enzymes, and drug-metabolizing enzymes.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for TBE-31 in various in vitro and in vivo studies.

Table 1: In Vitro Activity of TBE-31

| Parameter | Cell Line | Value | Reference |

| NQO1 Induction (Dm) | Hepa1c1c7 | 1.1 nM | [1] |

| IC50 (Cell Migration) | Fibroblasts | 1.0 µmol/L | [7] |

| IC50 (Cell Migration) | Non-small cell lung cancer | 2.5 µmol/L | [7] |

Table 2: In Vivo Pharmacokinetics of TBE-31 in Mice (Single Oral Dose of 10 µmol/kg)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax1) | 22.3 nM (at 40 min) | [4] |

| Peak Plasma Concentration (Cmax2) | 15.5 nM (at 4 h) | [4] |

| Area Under the Curve (AUC0-24h) | 195.5 h·nmol/L | [4] |

| Terminal Elimination Half-life (t1/2) | 10.2 h | [4] |

Table 3: In Vivo Efficacy of TBE-31

| Model | Animal | Treatment | Outcome | Reference |

| Aflatoxin-induced Liver Carcinogenesis | Rat | 0.3 µmol/kg TBE-31 | >90% reduction in preneoplastic lesions | [2] |

| High-Fat Diet-Induced Obesity | Mouse | TBE-31 | Significant suppression of body weight gain | [5] |

| Nonalcoholic Steatohepatitis (NASH) | Mouse | TBE-31 | Amelioration of steatosis and fibrosis | [8] |

| LPS-induced Inflammation Model of Depression | Mouse | TBE-31 | Attenuation of depressive-like behaviors | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of TBE-31.

NQO1 Activity Assay

This protocol is adapted from methodologies described in studies evaluating Nrf2 activators.

Objective: To measure the enzymatic activity of NQO1 in cell lysates or tissue homogenates as a marker of Nrf2 activation.

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Protein quantification assay (e.g., BCA or Bradford)

-

NQO1 Assay Buffer (25 mM Tris-HCl, pH 7.4)

-

Menadione (NQO1 substrate)

-

NADH or NADPH (cofactor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt

-

Dicoumarol (NQO1 inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Lysate Preparation:

-

Culture cells to desired confluency and treat with TBE-31 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse using cell lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Reaction:

-

Dilute cell lysates to a consistent protein concentration with NQO1 Assay Buffer.

-

In a 96-well plate, add 50 µL of diluted cell lysate to each well.

-

For inhibitor control wells, add Dicoumarol to a final concentration of 10 µM. For other wells, add an equivalent volume of assay buffer.

-

Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione (e.g., 10 µM), NADH or NADPH (e.g., 200 µM), and MTT (e.g., 0.2 mg/mL).

-

Initiate the reaction by adding 150 µL of the reaction mixture to each well.

-

-

Measurement:

-

Immediately measure the absorbance at a wavelength appropriate for the reduced tetrazolium salt (e.g., 570 nm for formazan) in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (slope) for each sample.

-

Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.

-

Normalize the activity to the protein concentration of the cell lysate.

-

Western Blot for Nrf2 Activation

This protocol outlines the general steps for assessing Nrf2 protein levels in whole-cell lysates.

Objective: To determine the effect of TBE-31 on the total protein levels of Nrf2.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Nrf2 (note: Nrf2 migrates at ~95-110 kDa)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with TBE-31 or vehicle for the desired duration.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Perform densitometric analysis of the bands and normalize Nrf2 levels to the loading control.

-

In Vivo Study of TBE-31 in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is a representative example based on published studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To evaluate the effect of TBE-31 on body weight gain and metabolic parameters in a diet-induced obesity model.

Animals: Male C57BL/6J mice.

Diet: High-fat diet (HFD; e.g., 60% kcal from fat) and normal chow diet (NCD).

TBE-31 Formulation: TBE-31 can be administered via oral gavage, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

Experimental Design:

-

Acclimatize mice for at least one week.

-

Divide mice into four groups:

-

Group 1: NCD + Vehicle

-

Group 2: NCD + TBE-31

-

Group 3: HFD + Vehicle

-

Group 4: HFD + TBE-31

-

-

Induce obesity by feeding the HFD for a specified period (e.g., 8-12 weeks).

-

Initiate treatment with TBE-31 (e.g., daily or three times a week) or vehicle via oral gavage.

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the study, collect blood for metabolic parameter analysis (e.g., glucose, insulin, lipids).

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies (e.g., qPCR for Nrf2 target genes).

Conclusion

TBE-31 is a remarkably potent activator of the Nrf2 signaling pathway with significant therapeutic potential in a range of diseases characterized by oxidative stress and inflammation. Its well-defined mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models make it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers interested in exploring the biological activities and therapeutic applications of TBE-31. The provided protocols and data summaries are intended to facilitate the design and execution of future studies aimed at further elucidating the pharmacological profile of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor (Erythroid-Derived 2)-Like 2 Activator TBE-31 Influences Body Weight by Affecting White Adipose Tissue in High Fat Diet-Induced Obesity Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Antidepressant effects of TBE-31 and MCE-1, the novel Nrf2 activators, in an inflammation model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of TBE-31

For Researchers, Scientists, and Drug Development Professionals

TBE-31, an acetylenic tricyclic bis(cyanoenone), is a highly potent, cysteine-targeting compound with a reversible covalent mode of action.[1][2] Its primary and best-characterized target is the Kelch-like ECH-associated protein-1 (Keap1), a cellular sensor for oxidants and electrophiles.[1][2] By interacting with Keap1, TBE-31 disrupts Keap1's ability to target the transcription factor Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) for proteasomal degradation.[1][2] This leads to the accumulation of Nrf2, which then translocates to the nucleus and orchestrates the expression of a suite of cytoprotective genes.[1][2] This guide provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TBE-31, based on preclinical studies.

Pharmacokinetics

Preclinical studies in C57BL/6 mice have elucidated the oral pharmacokinetic profile of TBE-31. Following a single oral administration, the compound exhibits a biphasic absorption pattern and a relatively long terminal elimination half-life, suggesting its potential for sustained activity.[1][2]

Data Presentation: Pharmacokinetic Parameters of TBE-31 in Mice

The following table summarizes the key pharmacokinetic parameters of TBE-31 determined in blood after a single oral dose of 10 µmol/kg in female C57BL/6 mice.[1][2]

| Parameter | Value | Unit |

| Dose | 10 | µmol/kg (oral) |

| Cmax (first peak) | 22.3 | nM |

| Tmax (first peak) | 40 | minutes |

| Cmax (second peak) | 15.5 | nM |

| Tmax (second peak) | 4 | hours |

| AUC0–24h | 195.5 | h*nmol/L |

| t1/2 (terminal elimination half-life) | 10.2 | hours |

| kel (elimination rate constant) | 0.068 | h⁻¹ |

Pharmacodynamics

The pharmacodynamic effects of TBE-31 are directly linked to its mechanism of action as a potent activator of the Nrf2 pathway. The induction of Nrf2-dependent cytoprotective enzymes serves as a key biomarker of its activity.

Data Presentation: Pharmacodynamic Effects of TBE-31 in Mice

This table presents the pharmacodynamic response to TBE-31, as measured by the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a prototypical Nrf2 target gene, 24 hours after a single oral dose.[1][3]

| Tissue | NQO1 Activity Fold-Increase (vs. Vehicle) |

| Liver | 2.4-fold |

| Heart | 1.5-fold |

Studies have also shown that TBE-31 is effective with chronic administration. Continuous feeding with a diet delivering the same daily dose for 18 days resulted in a similar activation of Nrf2 without signs of toxicity.[1][2]

Mechanism of Action and Signaling Pathway

TBE-31's mechanism revolves around the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low. TBE-31, being an electrophile, reacts with reactive cysteine residues on Keap1. This covalent but reversible modification alters the conformation of Keap1, impairing its ability to target Nrf2 for degradation.[1][2] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates into the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including NQO1, heme oxygenase-1 (HO-1), and glutathione S-transferases, upregulating their expression and enhancing cellular protection.[4]

Beyond the Keap1-Nrf2 axis, TBE-31 has been shown to directly bind to actin, inhibiting its polymerization.[5][6] This interaction can interfere with the cell cytoskeleton, leading to the inhibition of cell migration, an effect observed in non-small cell lung cancer models.[5]

Experimental Protocols

The methodologies outlined below are based on the preclinical evaluation of TBE-31 in mice.[1]

1. Pharmacokinetic Analysis

-

Animal Model: Female C57BL/6 mice.

-

Dosing: A single dose of TBE-31 (10 µmol/kg) was administered by oral gavage.

-

Sample Collection: Blood (10 µL) was collected from the tail vein at multiple time points post-dosing: 10, 20, 40, and 60 minutes, and subsequently at 2, 4, 6, 8, and 24 hours.[1]

-

Sample Analysis: The concentration of TBE-31 in the blood was determined using a quantitative stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method on a nano-flow LC-Orbitrap system.[1]

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life were calculated from the resulting concentration-time data.

2. Pharmacodynamic Analysis

-

Animal Model: Female C57BL/6 mice.

-

Dosing: A single oral dose of TBE-31 (10 µmol/kg) or vehicle was administered.

-

Tissue Collection: 24 hours after dosing, animals were euthanized, and tissues (liver and heart) were harvested.

-

Enzyme Activity Assay: The specific enzyme activity of NQO1 was determined in the cytosolic fraction of the tissue homogenates. The assay measures the dicumarol-sensitive reduction of a specific substrate, with results normalized to the total protein concentration.

-

Statistical Analysis: The NQO1 activity in the TBE-31-treated group was compared to the vehicle-treated group to determine the fold-induction. A p-value was calculated to assess statistical significance.[1]

Summary and Future Directions

TBE-31 is a potent, orally bioavailable Nrf2 activator with a well-defined pharmacokinetic and pharmacodynamic profile in preclinical models. Its reversible covalent mechanism of action and sustained pharmacodynamic effects, lasting beyond the compound's half-life, make it a promising candidate for further development, particularly for conditions associated with oxidative stress and inflammation.[3] Further studies are warranted to explore its clinical potential, establish its safety and efficacy in humans, and investigate its broader therapeutic applications, which could range from chemoprevention to treating inflammatory diseases and neurodegeneration.[4][7]

References

- 1. Pharmacokinetics and pharmacodynamics of orally administered acetylenic tricyclic bis(cyanoenone), a highly potent Nrf2 activator with a reversible covalent mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A novel acetylenic tricyclic bis-(cyano enone) potently induces phase 2 cytoprotective pathways and blocks liver carcinogenesis induced by aflatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acetylenic tricyclic bis(cyano enone), TBE-31 inhibits non-small cell lung cancer cell migration through direct binding with actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antidepressant effects of TBE-31 and MCE-1, the novel Nrf2 activators, in an inflammation model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

TBE-31: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBE-31, an acetylenic tricyclic bis(cyano enone), is a potent small molecule activator of the Nuclear factor (erythroid 2-derived)-like 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and inflammatory stress. Emerging research has highlighted the significant anti-inflammatory properties of TBE-31, positioning it as a promising therapeutic candidate for inflammation-driven diseases. This technical guide provides an in-depth overview of the core anti-inflammatory mechanism of TBE-31, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Nrf2 Activation

The primary anti-inflammatory effect of TBE-31 is mediated through its potent activation of the Nrf2 pathway.[3][4] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][5]

TBE-31 possesses two electrophilic Michael acceptors, which react with specific cysteine residues on Keap1.[1] This covalent but reversible binding induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.[1] As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription.

The upregulation of these Nrf2-dependent genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), enhances the cellular antioxidant capacity and exerts potent anti-inflammatory effects.[6] Notably, Nrf2 activation has been shown to negatively regulate the NF-κB signaling pathway, a key driver of inflammation.[5][7] While direct inhibition of IκB kinase (IKKβ) by TBE-31 has not been demonstrated, evidence suggests that TBE-31 can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α.[8][6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of TBE-31 in activating the Nrf2 pathway and reducing inflammatory markers.

| Assay | Cell Line/Animal Model | TBE-31 Concentration/Dose | Metric | Result | Reference |

| NQO1 Induction | Hepa1c1c7 cells | 1.1 nM | Dm value (Concentration for doubling of enzyme activity) | 1.1 nM | [2] |

| Nrf2-dependent gene expression | Wild-type bone marrow-derived macrophages (BMDMs) | Not Specified | CD5L mRNA levels | 2.7-fold increase compared to vehicle | [6] |

| Nrf2 Protein Abundance | HFFr-fed Nrf2+/+ mice liver extracts | Not Specified | Fold Increase | ~2-fold increase (trend) | [1] |

| Nqo1 Catalytic Activity | RC-fed mice liver | Not Specified | Fold Increase | 1.6-fold increase vs. DMSO control | [1] |

| Nqo1 Catalytic Activity | HF55Fr/HF30Fr-fed mice liver | Not Specified | Fold Increase | 1.8-fold increase vs. DMSO control | [1] |

Table 1: In Vitro and In Vivo Nrf2 Activation by TBE-31

| Inflammatory Model | Animal Model | TBE-31 Administration | Inflammatory Marker | Result | Reference |

| Lipopolysaccharide (LPS)-induced inflammation | Mice | Oral administration | Serum TNF-α | Significantly attenuated increase | [3][4] |

| Aflatoxin-induced inflammation | Rats | Pretreatment | Hepatic Aflatoxin-DNA adducts | Up to 85% reduction | [6] |

| High-fat diet-induced obesity | Mice | Not Specified | White Adipose Tissue Il-6 gene expression | Downregulated in an Nrf2-dependent manner | [9] |

Table 2: Anti-inflammatory Effects of TBE-31 in In Vivo Models

Experimental Protocols

In Vitro Nrf2 Activation Assay (NQO1 Induction)

This protocol is adapted from studies evaluating the potency of Nrf2 activators.

-

Cell Line: Murine hepatoma (Hepa1c1c7) cells.

-

Reagents:

-

TBE-31 stock solution (in a suitable solvent like DMSO).

-

Cell culture medium (e.g., α-MEM) with 10% fetal bovine serum.

-

Lysis buffer.

-

Reagents for NQO1 activity assay (e.g., menadione, MTT, and NADH).

-

-

Procedure:

-

Seed Hepa1c1c7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of TBE-31 in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of TBE-31 or vehicle control.

-

Incubate the cells for 24-48 hours.

-

After incubation, wash the cells with PBS and lyse them.

-

Measure the protein concentration of the cell lysates.

-

Perform the NQO1 activity assay by measuring the menadione-dependent reduction of MTT in the presence of NADH.

-

Normalize NQO1 activity to the protein concentration.

-

Calculate the Dm value, which is the concentration of TBE-31 required to double the NQO1 specific activity.

-

In Vivo Anti-inflammatory Assessment (LPS-induced TNF-α Production)

This protocol is based on a common model for studying acute inflammation.

-

Animal Model: C57BL/6 mice.

-

Reagents:

-

TBE-31 formulated for oral administration.

-

Lipopolysaccharide (LPS) from E. coli.

-

Saline solution.

-

Anesthesia.

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into experimental groups (e.g., vehicle control, LPS only, TBE-31 + LPS).

-

Administer TBE-31 or vehicle orally to the respective groups.

-

After a specified pre-treatment time (e.g., 1-2 hours), administer LPS intraperitoneally (i.p.) to induce an inflammatory response.

-

At a predetermined time point post-LPS injection (e.g., 2-4 hours, when TNF-α levels are expected to peak), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

-

Separate serum from the blood samples.

-

Measure the concentration of TNF-α in the serum using a commercially available ELISA kit according to the manufacturer's instructions.

-

Statistically analyze the differences in serum TNF-α levels between the different treatment groups.

-

Mandatory Visualizations

Caption: TBE-31 mediated activation of the Nrf2 signaling pathway.

Caption: Workflow for in vivo assessment of TBE-31's anti-inflammatory effect.

Caption: Logical relationship of TBE-31's effect on the NF-κB pathway.

Conclusion

TBE-31 demonstrates significant anti-inflammatory properties primarily through the potent activation of the Nrf2 signaling pathway. By inhibiting Keap1 and promoting the nuclear translocation of Nrf2, TBE-31 upregulates a suite of cytoprotective genes that counteract oxidative stress and inflammation. In vivo studies have confirmed its ability to attenuate the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory challenge. The evidence suggests that TBE-31's mechanism of action also involves the modulation of the NF-κB pathway, further contributing to its anti-inflammatory profile. These findings underscore the therapeutic potential of TBE-31 for a range of inflammatory conditions and provide a strong rationale for its continued investigation and development.

References

- 1. Pharmacokinetics and pharmacodynamics of orally administered acetylenic tricyclic bis(cyanoenone), a highly potent Nrf2 activator with a reversible covalent mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antidepressant effects of TBE-31 and MCE-1, the novel Nrf2 activators, in an inflammation model of depression [pubmed.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel acetylenic tricyclic bis-(cyano enone) potently induces phase 2 cytoprotective pathways and blocks liver carcinogenesis induced by aflatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor (Erythroid-Derived 2)-Like 2 Activator TBE-31 Influences Body Weight by Affecting White Adipose Tissue in High Fat Diet-Induced Obesity Mice [jstage.jst.go.jp]

TBE-31: A Novel Inhibitor of Epithelial-to-Mesenchymal Transition-Associated Cell Migration by Direct Actin Polymerization Disruption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-to-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression and metastasis, conferring migratory and invasive properties to cancer cells. Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. This technical guide details the mechanism of action of TBE-31, an acetylenic tricyclic bis(cyano enone), in the context of EMT-associated cell migration. Contrary to conventional EMT inhibitors that target signaling pathways, TBE-31 exerts its effects through a direct interaction with the cytoskeleton. This document provides a comprehensive overview of the quantitative effects of TBE-31 on cell migration, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Epithelial-to-mesenchymal transition is a multifaceted process whereby epithelial cells acquire mesenchymal characteristics, including enhanced motility and invasiveness. A key hallmark of EMT is the reorganization of the actin cytoskeleton to form stress fibers, which are essential for cell migration. The compound TBE-31 has emerged as a novel inhibitor of cancer cell migration. Notably, its mechanism of action bypasses the canonical TGF-β signaling pathway typically associated with EMT induction. Research indicates that TBE-31 directly binds to actin, inhibiting its polymerization and consequently impeding the formation of stress fibers and cell motility.[1] This guide will explore the experimental evidence supporting this mechanism.

Quantitative Data on TBE-31's Effect on Cell Migration

The inhibitory effect of TBE-31 on cell migration has been quantified in various cell types. The half-maximal inhibitory concentration (IC50) values highlight its potency in blocking the migratory capacity of both fibroblasts and cancer cells.

| Cell Line | Treatment | IC50 (µM) | Reference |

| NIH 3T3 Fibroblasts | TBE-31 | 1.0 | [1] |

| H1299 Non-Small Cell Lung Cancer | TBE-31 | 2.5 | [1] |

Mechanism of Action: Direct Actin Interaction

TBE-31's primary mechanism of inhibiting cell migration associated with EMT is through its direct binding to actin, a key component of the cytoskeleton. This interaction disrupts the normal process of actin polymerization, which is fundamental for the formation of stress fibers and the dynamic cell shape changes required for cell movement.

A pivotal finding is that TBE-31 does not affect the upstream TGF-β signaling pathway that initiates EMT. Studies have shown that TBE-31 does not alter the phosphorylation of Smad2, a key downstream effector of TGF-β signaling, nor does it prevent the changes in the expression of classical EMT markers such as E-cadherin and N-cadherin.[1] This indicates that TBE-31's anti-migratory effect is not due to an inhibition of the EMT program itself, but rather a direct targeting of the cellular machinery responsible for migration.

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization in the presence or absence of TBE-31. It utilizes pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Materials:

-

Monomeric pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled monomeric actin

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

-

10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

TBE-31 stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

-

Prepare a monomeric actin solution by mixing unlabeled and pyrene-labeled actin in G-buffer to the desired concentration and percentage of labeling (e.g., 5-10%). Keep on ice.

-

Add TBE-31 at various concentrations or DMSO (vehicle control) to the wells of the 96-well plate.

-

Initiate the polymerization reaction by adding the actin monomer solution to the wells, followed immediately by the addition of 1/10th volume of 10x Polymerization Buffer.

-

Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at room temperature, recording fluorescence intensity every 30-60 seconds for 30-60 minutes.

-

Analyze the data by plotting fluorescence intensity versus time. A decrease in the polymerization rate in the presence of TBE-31 indicates inhibition.

Immunofluorescence Staining of Actin Stress Fibers

This protocol allows for the visualization of actin stress fibers within cells to assess the impact of TBE-31 on their formation.

Materials:

-

Cell culture medium

-

TGF-β

-

TBE-31 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 555)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Seed cells (e.g., A549 non-small cell lung cancer cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Induce EMT by treating the cells with TGF-β (e.g., 5 ng/mL) in serum-free medium for 48 hours. During this incubation, treat the cells with various concentrations of TBE-31 or DMSO.

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. A reduction in the number and thickness of stress fibers in TBE-31-treated cells indicates an inhibitory effect.

Cell Migration/Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of TBE-31 on the collective migration of a sheet of cells.

Materials:

-

Cell culture medium

-

TBE-31 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well plate)

-

Sterile p200 pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh cell culture medium containing various concentrations of TBE-31 or DMSO.

-

Place the plate on a microscope stage within an incubator or use a microscope with a stage-top incubator.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the scratch in the control wells is nearly closed.

-

Quantify the rate of cell migration by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). A slower rate of gap closure in TBE-31-treated wells compared to the control indicates inhibition of cell migration.

Conclusion

TBE-31 represents a promising therapeutic candidate for targeting cancer cell migration, a key process in metastasis. Its unique mechanism of directly inhibiting actin polymerization, independent of the classical TGF-β/EMT signaling axis, offers a novel strategy for anti-cancer drug development. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the effects of TBE-31 and similar compounds on the cytoskeletal dynamics of cancer cells. This approach of targeting the physical machinery of cell motility may prove to be a valuable addition to the arsenal of anti-metastatic therapies.

References

TBE-31 and its Effects on the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell migration, morphology, and division. Its dysregulation is a hallmark of numerous pathologies, including cancer metastasis. The synthetic tricyclic bis(cyano enone), TBE-31, has emerged as a potent inhibitor of actin-dependent cellular processes. This technical guide provides an in-depth analysis of the effects of TBE-31 on the actin cytoskeleton, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties. TBE-31 directly binds to actin, inhibiting both linear and branched actin polymerization, leading to a significant reduction in stress fiber formation and a potent inhibition of cancer cell migration.

Introduction

Cell migration is a fundamental process in development, immunity, and wound healing. However, in the context of cancer, it is a critical step in metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is dependent on the dynamic remodeling of the actin cytoskeleton. This network of protein filaments provides the necessary force for cell protrusion, adhesion, and contraction. Key regulators of actin dynamics include the Arp2/3 complex, which initiates branched actin networks, and formins, which promote the elongation of linear actin filaments.

The epithelial-to-mesenchymal transition (EMT) is a cellular program that enhances the migratory and invasive potential of epithelial-derived tumor cells. A key event during EMT is the rearrangement of the actin cytoskeleton from a cortical network to prominent stress fibers, which are contractile bundles of actin filaments that generate the forces required for cell movement.

TBE-31 is a novel synthetic compound that has demonstrated significant anti-migratory effects in non-small cell lung cancer (NSCLC) cells.[1][2] This guide will explore the molecular interactions between TBE-31 and the actin cytoskeleton, providing a comprehensive overview for researchers and drug development professionals interested in targeting actin dynamics for therapeutic intervention.

Mechanism of Action of TBE-31 on the Actin Cytoskeleton

TBE-31 exerts its effects on the actin cytoskeleton through direct binding to actin monomers. This interaction has been shown to inhibit both major pathways of actin polymerization:

-

Inhibition of Branched Actin Polymerization: TBE-31 has been observed to inhibit the Arp2/3 complex-mediated branched actin polymerization.[1]

-

Inhibition of Linear Actin Polymerization: The compound also effectively inhibits the formation of linear actin filaments, a process often mediated by formins.[1]

By sequestering monomeric actin, TBE-31 prevents its incorporation into growing actin filaments.[1] This dual inhibition of both branched and linear polymerization pathways leads to a significant disruption of the overall actin cytoskeleton dynamics.

Signaling Pathways

The following diagram illustrates the primary pathways of actin polymerization and the proposed point of intervention for TBE-31.

Quantitative Data on the Effects of TBE-31

The inhibitory effects of TBE-31 on actin polymerization and cell migration have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Cell Line | Treatment | Result | Reference |

| Total Polymerized Actin | In vitro | 100 µmol/L TBE-31 | ~40% reduction | [1] |

| Cell Migration (IC50) | Fibroblasts | TBE-31 | 1.0 µmol/L | [2] |

| Cell Migration (IC50) | Non-small cell lung tumor cells | TBE-31 | 2.5 µmol/L | [2] |

Table 1: Quantitative Effects of TBE-31 on Actin Polymerization and Cell Migration

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of TBE-31 on the actin cytoskeleton.

In Vitro Actin Polymerization Assay

This assay measures the effect of TBE-31 on the polymerization of purified actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.

Experimental Workflow:

Detailed Protocol:

-

Preparation of Pyrene-Labeled Actin:

-

Resuspend lyophilized pyrene-labeled rabbit muscle actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) to a final concentration of 1 mg/mL.

-

Incubate on ice for 1 hour to ensure complete monomerization.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to remove any aggregates.

-

Use the supernatant for the assay.

-

-

Assay Setup:

-

In a 96-well black plate, prepare the reaction mixtures on ice.

-

For each reaction, combine:

-

Pyrene-labeled G-actin (to a final concentration of 1-2 µM)

-

TBE-31 (e.g., 100 µmol/L final concentration), DMSO (vehicle control), or other control compounds (e.g., cytochalasin D).

-

For branched actin polymerization, add Arp2/3 complex (e.g., 13 µmol/L) and the VCA domain of N-WASP (e.g., 100 nmol/L).[1]

-

-

Incubate the mixtures on ice for 15 minutes.

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP) to each well.

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm every 30 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

Immunofluorescence Staining for Actin Stress Fibers

This protocol details the visualization of actin stress fibers in cells treated with TBE-31 using immunofluorescence microscopy.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed A549 non-small cell lung cancer cells onto glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Induce EMT by incubating the cells in serum-free medium containing TGF-β (e.g., 2 ng/mL) for 48 hours.

-

During the TGF-β treatment, co-incubate the cells with TBE-31 (e.g., 1 µmol/L) or DMSO as a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

To visualize filamentous actin, incubate the cells with Alexa Fluor 555-conjugated phalloidin (1:1000 in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

(Optional) To visualize focal adhesions, co-incubate with a primary antibody against a focal adhesion protein such as paxillin (e.g., mouse anti-paxillin, 1:200) for 1 hour.

-

If using a primary antibody, wash three times with PBS and then incubate with a corresponding fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour.

-

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Image Analysis:

-

Quantify the percentage of cells exhibiting prominent stress fibers in each treatment group.

-

Conclusion

TBE-31 represents a promising small molecule inhibitor of actin cytoskeleton dynamics with potent anti-migratory effects. Its mechanism of action, involving the direct binding to actin and subsequent inhibition of both branched and linear polymerization, provides a strong rationale for its further investigation as a potential therapeutic agent for diseases characterized by aberrant cell migration, such as cancer metastasis. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the effects of TBE-31 and other novel compounds targeting the actin cytoskeleton.

References

The Acetylenic Tricyclic Bis(cyano enone) TBE-31: A Multi-Targeting Agent with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The acetylenic tricyclic bis(cyano enone), TBE-31, is a potent, synthetic compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological targets of TBE-31, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. TBE-31's ability to modulate multiple cellular pathways underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.

Core Biological Targets and Quantitative Activity

TBE-31 exerts its effects by interacting with several key cellular proteins. Its primary targets include components of the cytoskeleton and critical regulators of the cellular stress response. The compound's engagement with these targets leads to a cascade of downstream effects, including the inhibition of cell migration and the activation of cytoprotective pathways.

| Target Protein | Biological Effect | Cell Type | Assay | Quantitative Data (IC50) | Reference |

| Actin | Inhibition of cell migration | Fibroblasts | Cell Migration Assay | 1.0 µmol/L | [1] |

| Actin | Inhibition of cell migration | Non-small cell lung cancer cells | Cell Migration Assay | 2.5 µmol/L | [1] |

| Tubulin | Inhibition of cell migration | Rat2 fibroblasts | Cell Migration Assay | 0.75 µM | [2] |

| Keap1 | Activation of Nrf2 pathway | - | - | Potent activator at nanomolar concentrations | [3] |

| iNOS | Suppression of induction | RAW264.7 macrophage-like cells | - | Potent suppression at nanomolar concentrations | [3][4][5] |

Mechanism of Action: A Multi-Pronged Approach

TBE-31's mechanism of action is characterized by its ability to covalently and reversibly interact with reactive cysteine residues on its target proteins.[3][6] This interaction is central to its inhibitory and activatory functions.

Cytoskeletal Disruption: Targeting Actin and Tubulin

A primary mechanism by which TBE-31 inhibits cell migration is through its direct interaction with the cytoskeleton.

-

Actin: TBE-31 directly binds to actin, specifically to the cysteine residue at position 374 (Cys 374).[7] This interaction inhibits both linear and branched actin polymerization, leading to the disruption of stress fiber formation.[1][7] The consequence of this is a significant impairment of cell motility.[1][7]

-

Tubulin: In addition to its effects on actin, TBE-31 also directly binds to tubulin. This interaction interferes with microtubule dynamics, which are crucial for maintaining cell polarity and directional migration.[2] The disruption of microtubule function contributes to the overall anti-migratory effect of the compound.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

TBE-31 is a highly potent activator of the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[6]

The compound's two cyano enone functionalities allow it to interact with reactive cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[3][6] This interaction impairs Keap1's ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 accumulates in the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of phase 2 cytoprotective enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[3][6]

Anti-inflammatory Effects

TBE-31 demonstrates potent anti-inflammatory properties by suppressing the induction of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[3][4][5] This activity is observed at nanomolar concentrations in macrophage-like cells. The suppression of iNOS, coupled with the activation of the Nrf2 pathway, highlights the dual anti-inflammatory and cytoprotective effects of TBE-31.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used to characterize the biological activities of TBE-31.

Cell Migration Assay (Wound Healing Assay)

-

Cell Culture: Plate fibroblasts or cancer cells in a multi-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of TBE-31 or a vehicle control (e.g., DMSO).

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point. The rate of wound closure is used to quantify cell migration. The IC50 is determined as the concentration of TBE-31 that inhibits wound closure by 50% compared to the control.

Actin Pull-Down Assay

-

Cell Lysate Preparation: Lyse cells expressing tagged actin (e.g., eGFP-actin) to obtain a protein extract.

-

Biotinylated TBE-31: Utilize a biotin-labeled version of TBE-31.

-

Incubation: Incubate the cell lysate with the biotinylated TBE-31 to allow for binding to target proteins.

-

Pull-Down: Add streptavidin-coated beads to the lysate. The high affinity of streptavidin for biotin will pull down the biotinylated TBE-31 and any proteins bound to it.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-actin antibody to confirm the interaction.

Nrf2 Activation Analysis (Western Blot for NQO1)

-

Cell Treatment: Treat cells with various concentrations of TBE-31 for a specified period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for an Nrf2 target protein, such as NQO1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Densitometry is used to quantify the protein band intensities, and the expression of NQO1 is normalized to the loading control to determine the fold-induction by TBE-31.

Future Directions

The multifaceted biological activities of TBE-31 position it as a promising candidate for further preclinical and clinical investigation. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of TBE-31 in animal models of cancer metastasis and chronic inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of TBE-31 and its effect on Nrf2 target gene expression in vivo.[6]

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of TBE-31 analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Off-target profiling: A thorough investigation of potential off-target effects to ensure a favorable safety profile.

References

- 1. The acetylenic tricyclic bis(cyano enone), TBE-31 inhibits non-small cell lung cancer cell migration through direct binding with actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The acetylenic tricyclic bis(cyano enone), TBE-31, targets microtubule dynamics and cell polarity in migrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel acetylenic tricyclic bis-(cyano enone) potently induces phase 2 cytoprotective pathways and blocks liver carcinogenesis induced by aflatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A novel acetylenic tricyclic bis-(cyano enone) potently induces phase 2 cytoprotective pathways and blocks liver carcinogenesis induced by aflatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of orally administered acetylenic tricyclic bis(cyanoenone), a highly potent Nrf2 activator with a reversible covalent mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylenic tricyclic bis-(cyano enone) interacts with Cys 374 of actin, a residue necessary for stress fiber formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TBE-31 for Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

TBE-31, an acetylenic tricyclic bis(cyano enone), has emerged as a compound of interest in the study of non-small cell lung cancer (NSCLC).[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of TBE-31 on NSCLC cell lines. The primary mechanism of TBE-31 involves the direct inhibition of actin polymerization, which consequently impairs cancer cell migration and invasion, key processes in metastasis.[1][2]

Mechanism of Action

TBE-31 exerts its anti-migratory effects in NSCLC cells by directly binding to actin. This interaction inhibits both linear and branched actin polymerization.[1] The disruption of actin dynamics leads to the inhibition of stress fiber formation, which is crucial for cell motility.[1][2] Notably, TBE-31's mechanism appears to be independent of the TGF-β signaling pathway, as it does not alter the expression of key epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and N-cadherin in response to TGF-β stimulation.[1][2]

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of TBE-31 on NSCLC cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Migration Inhibition) | H1299 | 2.5 µmol/L | [1] |

| NIH 3T3 (fibroblast) | 1.0 µmol/L | [1] |

Note: IC50 values for cell viability (proliferation) and specific apoptosis rates for TBE-31 in NSCLC cell lines are not extensively reported in the currently available literature. The provided IC50 values pertain to the inhibition of cell migration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method adaptable for assessing the effect of TBE-31 on the viability and proliferation of NSCLC cell lines like A549 and H1299.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

TBE-31 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of TBE-31 in complete culture medium. A final concentration range of 0.1 to 100 µM is recommended for initial studies. Include a vehicle control (DMSO) at the same final concentration as in the TBE-31-treated wells.

-

Remove the medium from the wells and add 100 µL of the TBE-31 dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay can be used to quantify TBE-31-induced apoptosis in NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

TBE-31 (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of TBE-31 (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting for EMT and Apoptosis Markers

This protocol details the detection of protein expression changes in NSCLC cells following TBE-31 treatment.

Materials:

-

NSCLC cell lines (e.g., A549)

-

TBE-31 (dissolved in DMSO)

-

TGF-β1 (optional, for EMT induction studies)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed A549 cells in 6-well plates and grow to near confluency.

-

For EMT studies, cells can be pre-treated with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a mesenchymal phenotype, followed by co-treatment with TBE-31.

-

Treat cells with the desired concentrations of TBE-31 or vehicle control for the specified time.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.